molecular formula C20H32O6 B12430455 11-Dehydro-thromboxane B2 D4

11-Dehydro-thromboxane B2 D4

Cat. No.: B12430455
M. Wt: 372.5 g/mol
InChI Key: KJYIVXDPWBUJBQ-DDHOZZTNSA-N
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Description

11-Dehydro-thromboxane B2 D4 is a deuterium-labeled derivative of 11-Dehydro-thromboxane B2. This compound is a stable isotope-labeled analog used primarily in mass spectrometry for the quantification of 11-Dehydro-thromboxane B2. 11-Dehydro-thromboxane B2 itself is a metabolite of thromboxane A2, which is involved in platelet aggregation and vasoconstriction. The deuterium labeling in this compound allows for precise analytical measurements in various biological and chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Dehydro-thromboxane B2 D4 involves the incorporation of deuterium atoms into the parent compound, 11-Dehydro-thromboxane B2. The process typically includes the following steps:

    Hydrogen-Deuterium Exchange: The introduction of deuterium atoms is achieved through hydrogen-deuterium exchange reactions. This can be done using deuterated solvents and catalysts under controlled conditions.

    Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure the desired isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

11-Dehydro-thromboxane B2 D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

11-Dehydro-thromboxane B2 D4 has a wide range of scientific research applications, including:

Chemistry

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 11-Dehydro-thromboxane B2.

    Isotope Labeling Studies: Helps in studying reaction mechanisms and metabolic pathways.

Biology

    Biomarker Studies: Utilized in the measurement of thromboxane production in biological samples.

    Metabolic Research: Aids in understanding the metabolism of thromboxane A2 and its derivatives.

Medicine

Industry

Mechanism of Action

11-Dehydro-thromboxane B2 D4 exerts its effects by mimicking the biological activity of 11-Dehydro-thromboxane B2. The compound interacts with thromboxane receptors on platelets and endothelial cells, leading to:

    Platelet Aggregation: Promotes the aggregation of platelets, contributing to clot formation.

    Vasoconstriction: Induces vasoconstriction, affecting blood flow and pressure.

The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Thromboxane B2: The parent compound, involved in similar biological processes but without deuterium labeling.

    2,3-Dinor-thromboxane B2: Another metabolite of thromboxane A2, used as a biomarker for thromboxane production.

    11-Dehydro-thromboxane B2: The non-deuterated form, commonly used in biomarker studies

Uniqueness

11-Dehydro-thromboxane B2 D4 is unique due to its deuterium labeling, which provides:

    Enhanced Analytical Precision: The deuterium atoms allow for more accurate quantification in mass spectrometry.

    Stable Isotope Tracing: Facilitates the tracing of metabolic pathways and reaction mechanisms with high specificity.

Properties

Molecular Formula

C20H32O6

Molecular Weight

372.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1/i5D2,8D2

InChI Key

KJYIVXDPWBUJBQ-DDHOZZTNSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@H](CCCCC)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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